

Independent Validation of Pemetrexed Disodium Hemipentahydrate: A Comparative Guide

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Compound of Interest

Compound Name: *Pemetrexed disodium hemipentahydrate*

Cat. No.: *B15565035*

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This guide provides an objective comparison of published findings on **Pemetrexed disodium hemipentahydrate**, focusing on its analytical validation, pharmacokinetic equivalence to the innovator product, and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals to support independent validation and further research.

Physicochemical and Stability Comparison

Pemetrexed disodium can exist in different hydrated forms, primarily as the hemipentahydrate and the heptahydrate. While the innovator product, Alimta®, contains the heptahydrate form, many generic versions utilize the hemipentahydrate.[1] Regulatory bodies like the European Medicines Agency (EMA) have concluded that since the active substance is fully dissolved during the manufacturing of the final intravenous solution, the initial polymorphic form does not influence the product's performance.[2]

Stability studies have shown that the hemipentahydrate form can transform into the more stable heptahydrate form under certain conditions, such as exposure to high humidity.[3][4] Specifically, after 24 hours at 25°C and 80% relative humidity, the hemipentahydrate form completely transformed to the heptahydrate form.[4] Despite this, stability studies on the hemipentahydrate active substance have demonstrated a shelf-life of up to 36 months under refrigerated conditions (5±3 °C).[2] For diluted intravenous solutions, pemetrexed has been found to be chemically stable for at least 2 days at room temperature and for up to 31 days when refrigerated.[5] However, one study noted the formation of microparticulates in PVC bags

during extended refrigerated storage, suggesting a 24-hour limit for refrigerated storage is advisable.[5] Another study determined a shelf life of 21 days at 2–8°C for pemetrexed disodium in infusion bags, with the limiting factor being the increase in related substances.[6]

Table 1: Physicochemical and Stability Data Summary

Parameter	Pemetrexed Disodium Hemipentahydrate	Pemetrexed Disodium Heptahydrate	Notes
Hydrate Form	2.5 water molecules	7 water molecules	The innovator product (Alimta®) is the heptahydrate. Many generics are the hemipentahydrate.[1][2]
Hygroscopicity	Hygroscopic; transforms to heptahydrate at high humidity.[3][4]	More stable hydrate form.[3]	Hemipentahydrate showed a 15.6% mass increase after 24h at 25°C/80% RH.[3]
API Stability	Stable for up to 36 months at 5±3 °C.[2]	Data not specified in the provided results.	Stability is dependent on storage conditions.
Solution Stability (Diluted)	Chemically stable for ≥48h at 23°C and for up to 31 days at 4°C.[5]	Data not specified in the provided results.	Particulate formation may occur in PVC bags with extended refrigerated storage.[5]

Analytical Method Validation: RP-HPLC

The quantification of **Pemetrexed disodium hemipenta hydrate** in active pharmaceutical ingredients (API) and formulations is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Multiple studies have validated this methodology according to the International Council on Harmonisation (ICH) guidelines.

Table 2: Comparison of Validated RP-HPLC Methods

Parameter	Method 1	Method 2
Column	Zorbax SB C8, 4.6 x 150mm, 3.5µm	Kromasil C18, 250 x 4.6 mm, 5 µm
Mobile Phase	0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11)	20 mM dibasic phosphate buffer (pH 6.5) and acetonitrile (88:12)
Flow Rate	2.0 mL/min	Not Specified
Detection	UV/PDA	UV at 225 nm
Linearity (Correlation Coefficient)	0.99992	0.999
Precision (%RSD)	Overall %RSD of 0.22 for repeatability and intermediate precision.	Intra-day: 0.21-0.68; Inter-day: 0.44-0.88
LOD	Not Specified	0.445 µg/ml
LOQ	Not Specified	1.348 µg/ml

Experimental Protocol: RP-HPLC Method Validation (Method 1)

This protocol is a summary of a validated method for the quantitative analysis of Pemetrexed Disodium Hemipentahydrate (PDH).

1. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatograph with a UV/PDA detector.
- Column: Zorbax SB C8, 4.6 x 150mm, 3.5µm.
- Mobile Phase: A homogenous mixture of 0.17% glacial acetic acid (adjusted to pH 5.3) and acetonitrile in a ratio of 89:11.
- Flow Rate: 2.0 mL/min.
- Column Temperature: 30°C.

- Injection Volume: 20.0 μ L.

2. Validation Parameters:

- Linearity: Assessed over a specified concentration range, with a correlation coefficient of 0.99992.
- Precision:
- Repeatability: The %RSD was 0.09.
- Intermediate Precision: The %RSD was 0.28.
- Overall Precision: The overall %RSD for twelve test preparations was 0.22.
- Robustness: The method was evaluated by intentionally altering experimental conditions such as flow rate, column oven temperature, and mobile phase pH. The system suitability criteria (tailing factor, theoretical plates, and %RSD) remained within acceptance limits.
- Forced Degradation: The stability-indicating nature of the method was confirmed by subjecting the drug to stress conditions (acid, alkali, oxidation) and demonstrating that the degradation products were well-resolved from the main PDH peak.

Pharmacokinetic Equivalence

A comparative pharmacokinetic study was conducted in adult chemo-naïve patients with non-small cell lung cancer to compare a generic pemetrexed formulation (Pemgem) with the innovator product (Alimta).

Table 3: Pharmacokinetic Comparison of Pemetrexed Formulations

Parameter	Pemgem (Generic)	Alimta® (Innovator)
Mean AUC _{0–inf} (μ g·h/mL)	218.2 \pm 19.18	223.6 \pm 34.24
Mean C _{max} (μ g/mL)	119 \pm 13.44	113 \pm 7.26
Volume of Distribution (L)	17.5	27.6
Clearance (L/h)	4.2	4.72
Half-life (h)	4.3	4.83

The study concluded that the generic formulation, Pemgem, exhibited a similar pharmacokinetic and safety profile to the innovator product, Alimta.^[7]

Experimental Protocol: Comparative Pharmacokinetic Study

This protocol outlines the methodology used in the comparative pharmacokinetic study.^[7]

1. Study Design:

- A comparative study in adult chemo-naïve patients with adenocarcinoma stage III/IV non-small cell lung cancer.
- Forty-eight patients were enrolled and divided into two arms of 24 patients each.

2. Dosing and Administration:

- All patients received 500 mg/m² of either Alimta® or Pemgem.
- The drug was administered as a 10-minute intravenous infusion on day 1 of a 21-day cycle.

3. Pharmacokinetic Sampling:

- Plasma samples were collected on day 1 of the first cycle to determine pemetrexed concentrations.

4. Data Analysis:

- The area under the concentration-time curve (AUC_{0–inf}) and the maximum plasma concentration (C_{max}) were estimated using noncompartment analysis.
- These pharmacokinetic parameters were then compared between the two treatment arms.

5. Efficacy and Safety Assessment:

- Response rates and safety profiles were also compared between the two formulations.

Clinical Efficacy and Safety Comparison

A retrospective study compared the efficacy and safety of a generic pemetrexed with the original formulation in patients with non-small cell lung cancer (NSCLC). After propensity score matching to ensure comparability between the groups, the study found no significant differences in efficacy or safety.

Table 4: Clinical Efficacy and Safety of Generic vs. Original Pemetrexed in NSCLC (Post-Matching)

Outcome	Generic Pemetrexed (n=38)	Original Pemetrexed (n=38)	P-value
Objective Response Rate	26% (10/38)	32% (12/38)	0.723
Disease Control Rate	89% (34/38)	96% (36/38)	0.674
Incidence of Adverse Events	47% (18/38)	24% (9/38)	0.055

Another retrospective study compared the preparation efficiency and therapeutic safety between brand-name and generic pemetrexed. The study found that the preparation time was significantly shorter for the generic product and that there were no new significant adverse events after switching to the generic formulation.[\[1\]](#)

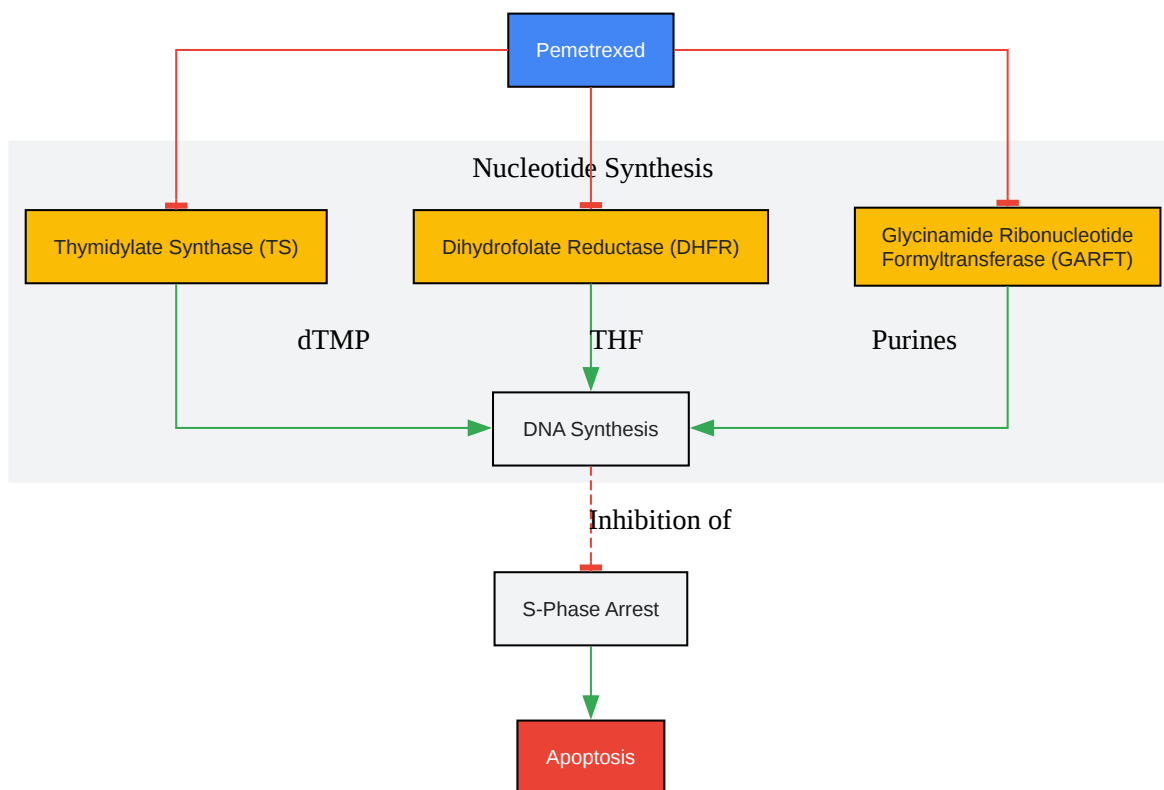
Mechanism of Action and Signaling Pathways

Pemetrexed is a multi-targeted antifolate agent. Its mechanism of action involves the inhibition of several key enzymes required for the de novo synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This disruption of metabolic processes ultimately leads to the inhibition of cell replication and apoptosis in cancer cells.

The primary enzymatic targets of pemetrexed are:

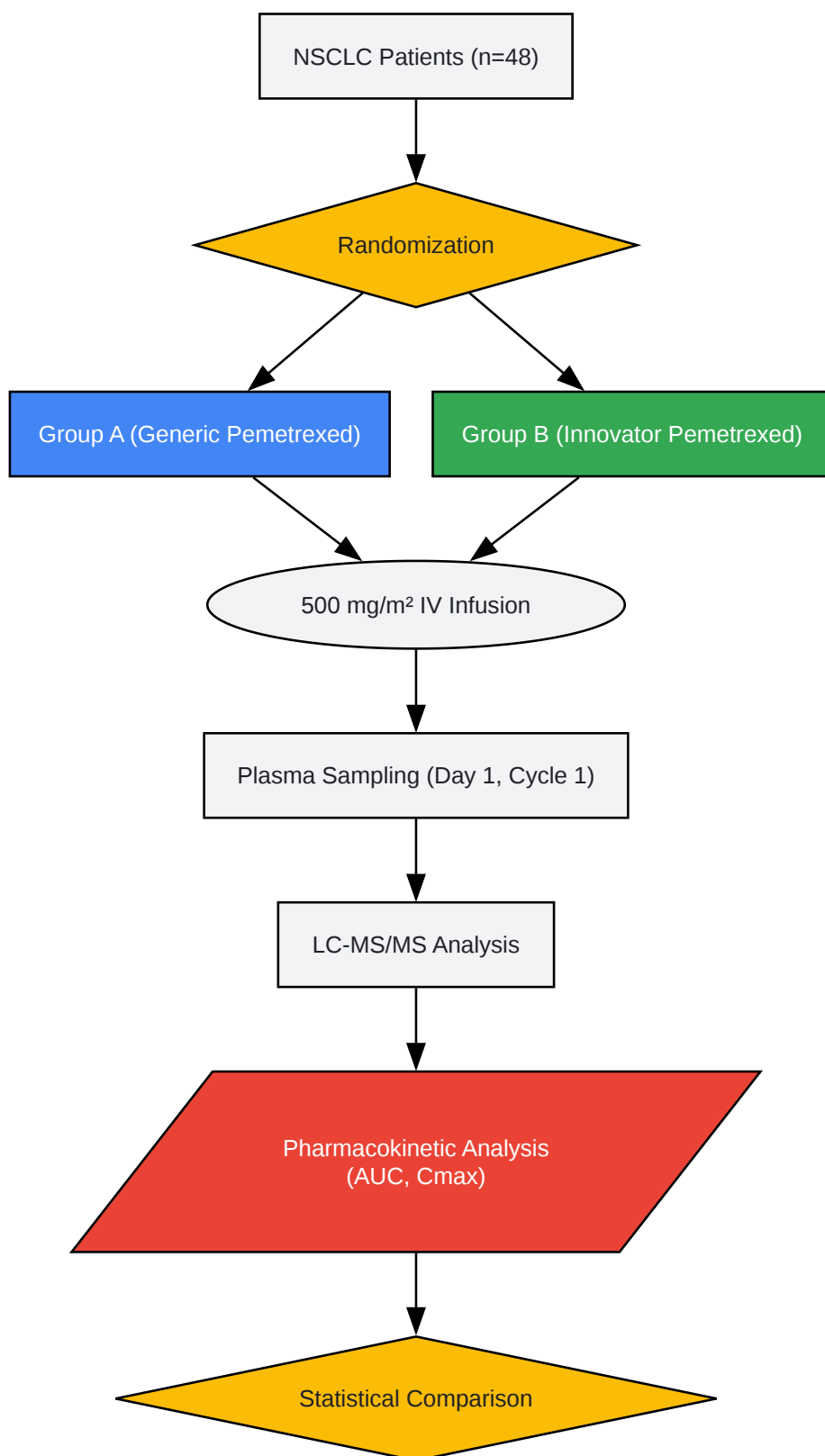
- Thymidylate Synthase (TS)
- Dihydrofolate Reductase (DHFR)
- Glycinamide Ribonucleotide Formyltransferase (GARFT)

By inhibiting these enzymes, pemetrexed depletes the cellular pools of thymidine and purine nucleotides, leading to S-phase arrest and subsequent apoptosis. The apoptotic signaling can occur through both p53-dependent and p53-independent pathways.



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Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to S-phase arrest and apoptosis.



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Caption: Workflow for the comparative pharmacokinetic study of generic and innovator pemetrexed.

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